molecular formula C19H14FNO3 B2499567 7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 877786-79-3

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2499567
CAS No.: 877786-79-3
M. Wt: 323.323
InChI Key: BKGQMENNBPEZMI-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a chromeno-pyrrole fused ring system, which is further substituted with a fluoro group, a methyl group, and a p-tolyl group. This unique arrangement of functional groups and ring systems imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction involving a suitable amine and a diketone or ketoester precursor.

    Methylation and Tolyl Substitution: The methyl and p-tolyl groups can be introduced through alkylation reactions using suitable alkyl halides or sulfonates.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, making it of interest for therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.

Comparison with Similar Compounds

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing an indole ring system, which also exhibit diverse biological activities and are used in drug discovery.

    Chromene Derivatives: Compounds containing a chromene ring system, which are known for their antioxidant and anti-inflammatory properties.

    Pyrrole Derivatives: Compounds containing a pyrrole ring system, which are used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which impart distinct chemical and biological properties.

Biological Activity

Overview

7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound characterized by its complex chromeno-pyrrole fused ring system. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C19H14FNO3C_{19}H_{14}FNO_3 with a molecular weight of approximately 323.3 g/mol. Its structure includes a fluoro group, a methyl group, and a p-tolyl group, contributing to its unique chemical reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antioxidant Activity : Compounds in the chromeno-pyrrole class have shown significant antioxidant properties. For example, studies have demonstrated that derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar compounds have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Effects : The presence of the pyrrole moiety has been linked to antimicrobial activity against several bacterial strains. This suggests potential applications in developing new antibiotics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies indicate that derivatives can act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against metabolic disorders .
  • Receptor Binding : The compound may also bind to various receptors in the body, influencing physiological responses. For instance, it has been suggested that chromeno-pyrroles can act as glucokinase activators .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that allow for the introduction of various functional groups. A successful synthetic route reported yields high purity (>95%) products with good overall yields (43–86%) .

Table: Summary of Synthetic Methods

Reaction TypeConditionsYield (%)
Multicomponent ReactionMild conditions43 - 86
CyclizationAcidic/Basic conditions>95 (purity)
AlkylationUsing alkyl halidesVariable

Case Studies

  • Antioxidant Study : A study conducted on related chromeno-pyrrole compounds showed that they exhibited potent antioxidant activity through radical scavenging assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Anticancer Evaluation : In vitro studies evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent inhibition of cell viability and induction of apoptosis as confirmed by flow cytometry analysis .

Properties

IUPAC Name

7-fluoro-2-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3/c1-10-3-5-11(6-4-10)16-15-17(22)13-9-12(20)7-8-14(13)24-18(15)19(23)21(16)2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGQMENNBPEZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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